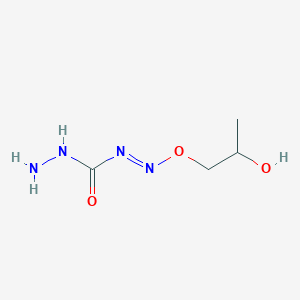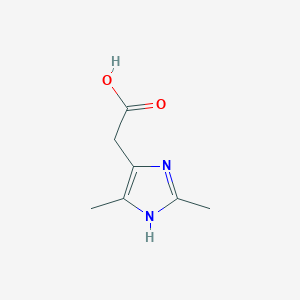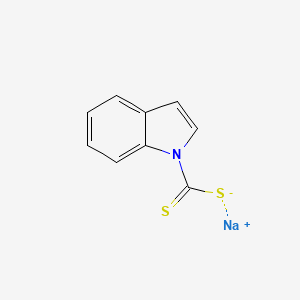
Sodium 4,4'-(dodecanedioylbis(oxy))dibenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is a chemical compound with a complex structure that includes a dodecanedioylbis(oxy) linkage between two benzenesulfonate groups. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate typically involves the reaction of dodecanedioic acid with 4-hydroxybenzenesulfonic acid under specific conditions. The reaction is facilitated by the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate dodecanedioyl chloride. This intermediate then reacts with 4-hydroxybenzenesulfonic acid in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Nitrated or sulfonated aromatic compounds.
Applications De Recherche Scientifique
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. This property is crucial in its applications as a detergent and emulsifier. The molecular targets and pathways involved include interactions with lipid bilayers in cell membranes, leading to cell lysis and solubilization of membrane proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecylbenzenesulfonate: A widely used surfactant with similar properties but a simpler structure.
Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate: Another compound with sulfonate groups but different linkage and aromatic structure.
Uniqueness
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is unique due to its dodecanedioylbis(oxy) linkage, which imparts distinct surfactant properties and enhances its ability to form stable micelles. This makes it particularly useful in applications requiring high solubilization capacity and stability.
Propriétés
Formule moléculaire |
C24H28Na2O10S2 |
|---|---|
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
disodium;4-[12-oxo-12-(4-sulfonatophenoxy)dodecanoyl]oxybenzenesulfonate |
InChI |
InChI=1S/C24H30O10S2.2Na/c25-23(33-19-11-15-21(16-12-19)35(27,28)29)9-7-5-3-1-2-4-6-8-10-24(26)34-20-13-17-22(18-14-20)36(30,31)32;;/h11-18H,1-10H2,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clé InChI |
VRWYFVJJMKRELC-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1OC(=O)CCCCCCCCCCC(=O)OC2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)

![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
![4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride](/img/structure/B12832415.png)




![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)


